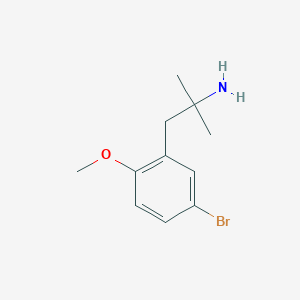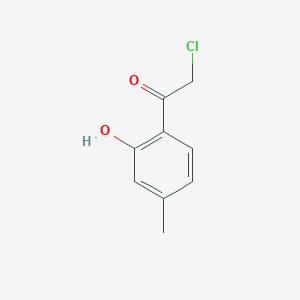![molecular formula C10H10BrNS B13602136 2-(2-Bromopropyl)benzo[d]thiazole](/img/structure/B13602136.png)
2-(2-Bromopropyl)benzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromopropyl)benzo[d]thiazole is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of a bromopropyl group attached to the benzothiazole ring, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopropyl)benzo[d]thiazole typically involves the reaction of benzo[d]thiazole with 2-bromopropane under specific conditions. One common method includes:
Electrophilic Substitution: The reaction starts with the electrophilic substitution of benzo[d]thiazole with 2-bromopropane in the presence of a suitable catalyst, such as aluminum chloride or iron(III) chloride.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Purification of benzo[d]thiazole and 2-bromopropane to remove impurities.
Reaction Setup: Using industrial reactors with precise temperature and pressure control to optimize yield and purity.
Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromopropyl)benzo[d]thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Formation of substituted benzo[d]thiazoles with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-propylbenzo[d]thiazole.
Aplicaciones Científicas De Investigación
2-(2-Bromopropyl)benzo[d]thiazole has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromopropyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of active intermediates that interact with biological macromolecules. These interactions can result in the inhibition of enzymes, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
2-(2-Bromopropyl)benzo[d]thiazole can be compared with other benzothiazole derivatives, such as:
2-(2-Chloropropyl)benzo[d]thiazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
2-(2-Iodopropyl)benzo[d]thiazole:
2-(2-Methylpropyl)benzo[d]thiazole: Lacks a halogen atom, resulting in different chemical behavior and uses.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, making it a valuable compound for various chemical and biological applications.
Propiedades
Fórmula molecular |
C10H10BrNS |
|---|---|
Peso molecular |
256.16 g/mol |
Nombre IUPAC |
2-(2-bromopropyl)-1,3-benzothiazole |
InChI |
InChI=1S/C10H10BrNS/c1-7(11)6-10-12-8-4-2-3-5-9(8)13-10/h2-5,7H,6H2,1H3 |
Clave InChI |
HSWCBKVNKVVMIT-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=NC2=CC=CC=C2S1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzo[d]thiazol-2-yl)-2-oxoacetic acid](/img/structure/B13602055.png)













